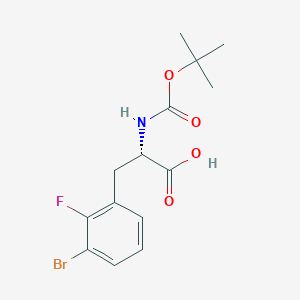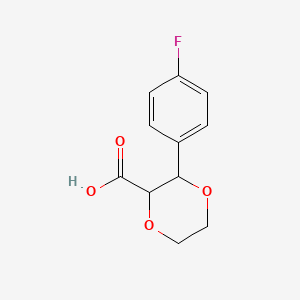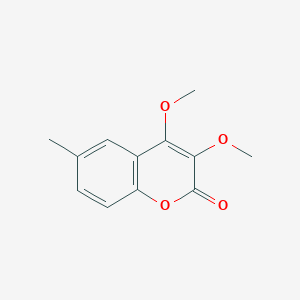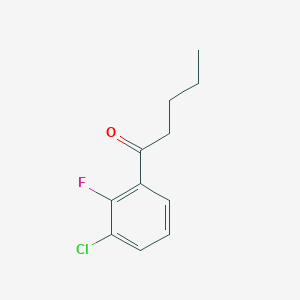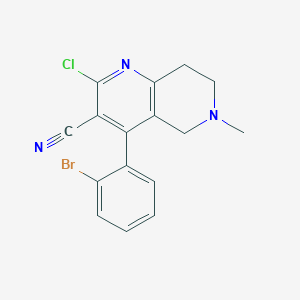![molecular formula C19H21N5O2 B13026238 1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)
1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound belonging to the class of pyrimido[5,4-e][1,2,4]triazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate aldehyde hydrazones. For instance, the aldehyde hydrazones of 6-(1-methylhydrazino)-3-phenyluracil can undergo nitrosative or nitrative cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield demethylated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like dimethylformamide (DMF) and acetic acid are employed under heating conditions.
Major Products
The major products formed from these reactions include various oxides, demethylated derivatives, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential therapeutic effects against bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of 1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound exhibits strong inhibitory activities against gram-positive bacteria by interfering with their cellular processes. It also shows antifungal activity by disrupting the cell membrane integrity of fungal cells .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-6-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: A similar compound with a methyl group instead of a cycloheptyl group.
6-Phenyl analogs of toxoflavin: These compounds share a similar core structure but differ in their substituents.
Propiedades
Fórmula molecular |
C19H21N5O2 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C19H21N5O2/c1-23-18(25)15-17(21-19(23)26)24(14-11-7-2-3-8-12-14)22-16(20-15)13-9-5-4-6-10-13/h4-6,9-10,14H,2-3,7-8,11-12H2,1H3 |
Clave InChI |
PVQXMPADYYSKRT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=NC(=NN(C2=NC1=O)C3CCCCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


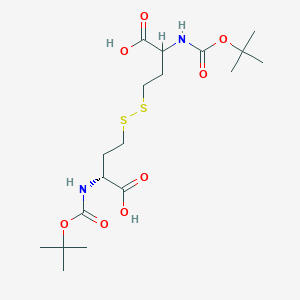
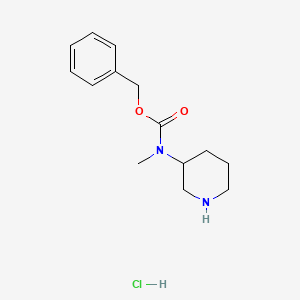
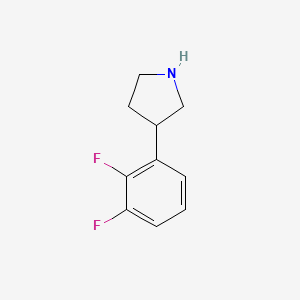

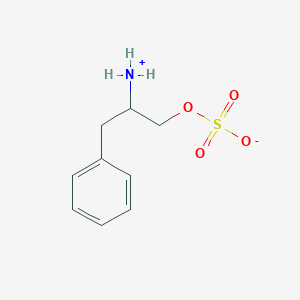
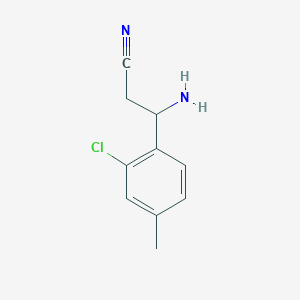

![3-ethoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13026208.png)

